Pentachlorophenyl bis(hydroxymethyl)carbamate
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Overview
Description
Pentachlorophenyl bis(hydroxymethyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their versatile chemical properties. This compound is known for its stability and reactivity, making it a valuable substance in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentachlorophenyl bis(hydroxymethyl)carbamate can be synthesized through a multi-step process involving the reaction of pentachlorophenol with formaldehyde and urea. The reaction typically occurs under acidic conditions, where pentachlorophenol reacts with formaldehyde to form a hydroxymethyl derivative. This intermediate then reacts with urea to form the final carbamate product. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous processing techniques. The use of catalysts and optimized reaction conditions helps in achieving efficient production with minimal by-products. The final product is purified through crystallization or distillation to meet the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
Pentachlorophenyl bis(hydroxymethyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in various substituted phenyl derivatives .
Scientific Research Applications
Pentachlorophenyl bis(hydroxymethyl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pentachlorophenyl bis(hydroxymethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming stable carbamoyl-enzyme complexes. This inhibition can affect various biochemical pathways, leading to the desired biological or chemical effects. The pentachlorophenyl group enhances the compound’s stability and reactivity, making it effective in its applications .
Comparison with Similar Compounds
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
- Benzyl carbamate
Uniqueness
Pentachlorophenyl bis(hydroxymethyl)carbamate is unique due to its pentachlorophenyl group, which imparts enhanced stability and reactivity compared to other carbamates. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity .
Properties
CAS No. |
64191-80-6 |
---|---|
Molecular Formula |
C9H6Cl5NO4 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(2,3,4,5,6-pentachlorophenyl) N,N-bis(hydroxymethyl)carbamate |
InChI |
InChI=1S/C9H6Cl5NO4/c10-3-4(11)6(13)8(7(14)5(3)12)19-9(18)15(1-16)2-17/h16-17H,1-2H2 |
InChI Key |
ZTTPZFBEPAPVBD-UHFFFAOYSA-N |
Canonical SMILES |
C(N(CO)C(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O |
Origin of Product |
United States |
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